N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide
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Overview
Description
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-butylpiperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazine ring, leading to a wide range of derivatives.
Scientific Research Applications
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Rifampicin: A broad-spectrum antibiotic used in the treatment of tuberculosis.
Uniqueness
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyrazine and piperidine rings. This dual functionality allows it to interact with multiple molecular targets, potentially enhancing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-17-14(19)12-4-9-18(10-5-12)13-11-15-7-8-16-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19) |
InChI Key |
BQSWJWJBNUGBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
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